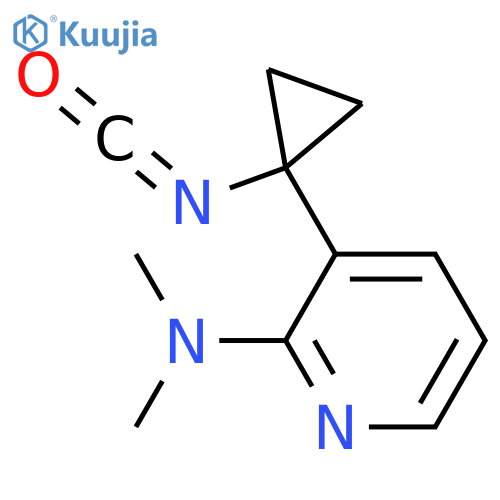Cas no 2649055-04-7 (3-(1-isocyanatocyclopropyl)-N,N-dimethylpyridin-2-amine)

2649055-04-7 structure
商品名:3-(1-isocyanatocyclopropyl)-N,N-dimethylpyridin-2-amine
3-(1-isocyanatocyclopropyl)-N,N-dimethylpyridin-2-amine 化学的及び物理的性質
名前と識別子
-
- 3-(1-isocyanatocyclopropyl)-N,N-dimethylpyridin-2-amine
- EN300-2000261
- 2649055-04-7
-
- インチ: 1S/C11H13N3O/c1-14(2)10-9(4-3-7-12-10)11(5-6-11)13-8-15/h3-4,7H,5-6H2,1-2H3
- InChIKey: OKZDXBXUOBEZHY-UHFFFAOYSA-N
- ほほえんだ: O=C=NC1(C2=CC=CN=C2N(C)C)CC1
計算された属性
- せいみつぶんしりょう: 203.105862047g/mol
- どういたいしつりょう: 203.105862047g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 水素結合受容体数: 4
- 重原子数: 15
- 回転可能化学結合数: 3
- 複雑さ: 280
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 45.6Ų
- 疎水性パラメータ計算基準値(XlogP): 2.4
3-(1-isocyanatocyclopropyl)-N,N-dimethylpyridin-2-amine 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-2000261-2.5g |
3-(1-isocyanatocyclopropyl)-N,N-dimethylpyridin-2-amine |
2649055-04-7 | 2.5g |
$2295.0 | 2023-09-16 | ||
| Enamine | EN300-2000261-1.0g |
3-(1-isocyanatocyclopropyl)-N,N-dimethylpyridin-2-amine |
2649055-04-7 | 1g |
$1172.0 | 2023-06-02 | ||
| Enamine | EN300-2000261-5.0g |
3-(1-isocyanatocyclopropyl)-N,N-dimethylpyridin-2-amine |
2649055-04-7 | 5g |
$3396.0 | 2023-06-02 | ||
| Enamine | EN300-2000261-0.05g |
3-(1-isocyanatocyclopropyl)-N,N-dimethylpyridin-2-amine |
2649055-04-7 | 0.05g |
$983.0 | 2023-09-16 | ||
| Enamine | EN300-2000261-10.0g |
3-(1-isocyanatocyclopropyl)-N,N-dimethylpyridin-2-amine |
2649055-04-7 | 10g |
$5037.0 | 2023-06-02 | ||
| Enamine | EN300-2000261-5g |
3-(1-isocyanatocyclopropyl)-N,N-dimethylpyridin-2-amine |
2649055-04-7 | 5g |
$3396.0 | 2023-09-16 | ||
| Enamine | EN300-2000261-0.5g |
3-(1-isocyanatocyclopropyl)-N,N-dimethylpyridin-2-amine |
2649055-04-7 | 0.5g |
$1124.0 | 2023-09-16 | ||
| Enamine | EN300-2000261-0.1g |
3-(1-isocyanatocyclopropyl)-N,N-dimethylpyridin-2-amine |
2649055-04-7 | 0.1g |
$1031.0 | 2023-09-16 | ||
| Enamine | EN300-2000261-0.25g |
3-(1-isocyanatocyclopropyl)-N,N-dimethylpyridin-2-amine |
2649055-04-7 | 0.25g |
$1078.0 | 2023-09-16 | ||
| Enamine | EN300-2000261-1g |
3-(1-isocyanatocyclopropyl)-N,N-dimethylpyridin-2-amine |
2649055-04-7 | 1g |
$1172.0 | 2023-09-16 |
3-(1-isocyanatocyclopropyl)-N,N-dimethylpyridin-2-amine 関連文献
-
Brian Murphy,Moza Aljabri,Aaleya Mohamed Ahmed,Gillian Murphy,Brian J. Hathaway,Mark E. Light,Thomas Geilbrich,Michael B. Hursthouse Dalton Trans., 2006, 357-367
-
Bhawna,Mrinmoy Roy,Vikram,Aftab Alam,M. Aslam Chem. Commun., 2021,57, 1478-1481
-
Ang-Ying Lin,Fuqian Yang,Sanboh Lee RSC Adv., 2016,6, 94949-94958
-
Ryoji Kusaka,Yoshiya Inokuchi,Takayuki Ebata Phys. Chem. Chem. Phys., 2009,11, 9132-9140
2649055-04-7 (3-(1-isocyanatocyclopropyl)-N,N-dimethylpyridin-2-amine) 関連製品
- 1808841-89-5(tert-butyl N-({octahydrocyclopenta[c]pyrrol-3a-yl}methyl)carbamate)
- 2026616-53-3(Piperazine, 1-[3-(difluoromethoxy)-4-nitrophenyl]-4-methyl-)
- 1711568-86-3(ethyl 8-ethyl-2-azaspiro4.5decane-4-carboxylate)
- 2171141-84-5((2S,3R)-2-(2R)-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-2-phenylacetamido-3-hydroxybutanoic acid)
- 1805117-60-5(2-Methoxy-3-nitro-5-(trifluoromethoxy)pyridine-4-carboxylic acid)
- 81216-14-0(7-bromohept-1-yne)
- 2228563-49-1(3-5-chloro-1-methyl-3-(trifluoromethyl)-1H-pyrazol-4-yl-2,2-difluoropropan-1-amine)
- 2228171-43-3(4-(2-bromo-1-hydroxyethyl)-3-methoxyphenol)
- 2034419-87-7(2-(1H-1,3-benzodiazol-1-yl)-N-{3-(5-methyl-1,2-oxazol-3-yl)-1,2,4-oxadiazol-5-ylmethyl}acetamide)
- 1531087-60-1(1-(3,5-dichloropyridin-2-yl)prop-2-en-1-one)
推奨される供給者
Handan Zechi Trading Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量
Jiangxi Boyang Pharmaceutical Chemical Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

Nanjing jingzhu bio-technology Co., Ltd.
ゴールドメンバー
中国のサプライヤー
大量

Suzhou Genelee Bio-Technology Co., Ltd.
ゴールドメンバー
中国のサプライヤー
大量

Minglong (Xianning) Medicine Co., Ltd.
ゴールドメンバー
中国のサプライヤー
大量
